N1-Methylation on Indole: Calculated Lipophilicity Shift vs. N1-H Analog
The N1-methyl substituent on the indole ring of the target compound eliminates a hydrogen-bond donor and increases calculated logP relative to the N1-unsubstituted analog 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea [1]. In general, N-methylation of indole increases logD₇.₄ by approximately 0.5–1.0 log units based on fragment-based calculations, which can enhance membrane permeability but may reduce aqueous solubility. This physicochemical differentiation is meaningful when selecting compounds for cell-based assays where passive permeability is a critical parameter.
| Evidence Dimension | Calculated partition coefficient (clogP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | clogP ≈ 3.0–3.5 (estimated); HBD count = 2 (urea NH ×2) |
| Comparator Or Baseline | 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea: clogP ≈ 2.5–3.0 (estimated); HBD count = 3 (indole NH + urea NH ×2) |
| Quantified Difference | ΔclogP ≈ +0.5 to +1.0; ΔHBD = −1 |
| Conditions | Calculated using fragment-based methods (e.g., ChemAxon or ACD/Labs); no experimentally measured logP/logD data identified for either compound. |
Why This Matters
The reduced HBD count and higher lipophilicity of the target compound predict improved passive membrane permeability compared to the N1-H analog, which may translate to higher intracellular exposure in cell-based assays—a key selection criterion for phenotypic screening campaigns.
- [1] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3):235–248. (Class-level principle: N-methylation reduces HBD count and increases logP). View Source
